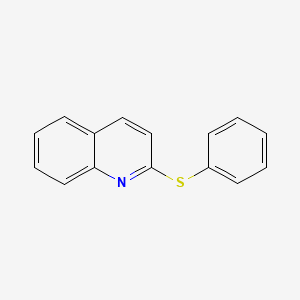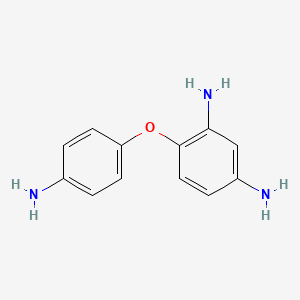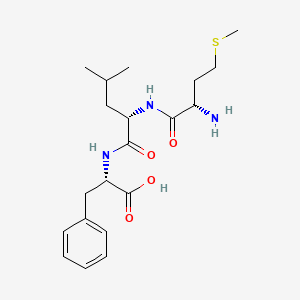
1,6-Dibromodibenzo-P-dioxin
Übersicht
Beschreibung
1,6-Dibromodibenzo-P-dioxin is a chemical compound that has garnered significant interest due to its unique structure and potential applications in various fields. It belongs to the family of dibenzo-p-dioxins, which are known for their stability and persistence in the environment. The compound consists of two benzene rings connected by two oxygen atoms, with bromine atoms attached at the 1 and 6 positions on the benzene rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Dibromodibenzo-P-dioxin can be synthesized through several methods. One common approach involves the bromination of dibenzo-p-dioxin. This process typically uses bromine or a bromine-containing reagent in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 6 positions.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dibromodibenzo-P-dioxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzo-p-dioxin derivatives with different functional groups.
Reduction: Reduction reactions can remove the bromine atoms, yielding dibenzo-p-dioxin.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Various dibenzo-p-dioxin derivatives with hydroxyl, carboxyl, or other functional groups.
Reduction: Dibenzo-p-dioxin.
Substitution: Substituted dibenzo-p-dioxin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,6-Dibromodibenzo-P-dioxin has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other dibenzo-p-dioxin derivatives.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of flame retardants, polymers, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,6-Dibromodibenzo-P-dioxin involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in changes in gene expression and cellular responses, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polychlorinated dibenzo-p-dioxins: These compounds have chlorine atoms instead of bromine and exhibit similar structural properties.
Polybrominated dibenzofurans: Similar in structure but with a furan ring instead of a dioxin ring.
Polychlorinated biphenyls: These compounds have biphenyl structures with chlorine atoms and exhibit dioxin-like properties.
Uniqueness
1,6-Dibromodibenzo-P-dioxin is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties Its bromine atoms make it more reactive in certain chemical reactions compared to its chlorinated counterparts
Eigenschaften
IUPAC Name |
1,6-dibromodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2O2/c13-7-3-1-5-9-11(7)16-10-6-2-4-8(14)12(10)15-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGASKWLMBOFPBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC3=C(O2)C(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238532 | |
| Record name | 1,6-Dibromodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91371-14-1 | |
| Record name | 1,6-Dibromodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091371141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dibromodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1606039.png)












